![molecular formula C16H20N2 B1329621 4,4'-Ethylenedi-3-toluidine CAS No. 22856-62-8](/img/structure/B1329621.png)
4,4'-Ethylenedi-3-toluidine
Description
4,4’-Ethylenedi-3-toluidine is a chemical compound with the molecular formula C16H20N2 . It is used in various applications including the separation on Newcrom R1 HPLC column .
Molecular Structure Analysis
The molecular structure of 4,4’-Ethylenedi-3-toluidine is represented by the formula C16H20N2 . It has a molecular weight of 240.3434 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Ethylenedi-3-toluidine include a molecular weight of 240.351 and a LogP value of 3.03 .Scientific Research Applications
Vapor-Phase Polymerization
A novel synthetic route to poly-3,4-ethylenedioxythiophene (PEDT) with conductivity exceeding 1000 S/cm is described. This method involves base-inhibited vapor-phase polymerization, with a surface covered with ferric p-toluenesulfonate as an oxidant mixed with a volatile base (pyridine) and exposed to 3,4-ethylenedioxythiophene (EDT) vapors. The product is confirmed to be virtually identical to PEDT obtained by wet chemical oxidation (Winther‐Jensen & West, 2004).
Synthesis of Schiff Base and Azetidinone Derivatives
A series of Compound 4-(2᾽-hydroxy-3᾽-chloro-5᾽-ethyl phen-1᾽-yl)-1-(4᾽-tolyl)-3-chloro-2-azetidinone 4a-j were prepared by reacting 2-hydroxy-3-chloro-5-ethyl-N-(p-tolyl)-chalconimines with chloroacetyl chloride. These compounds showed antibacterial activity against Staphylococcus aureus and Escherichia coli (Vashi & Naik, 2004).
Phosphine-Catalyzed [4 + 2] Annulation
Ethyl 2-methyl-2,3-butadienoate underwent [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates in excellent yields with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Iron–Vanadium Sulphide Synthesis and HDN Activity
The influence of ethylenediamine in the preparation of iron–vanadium catalyst for toluene hydrogenation (HYD) and pyridine hydrodenitrogenation (HDN) has been studied, showing that both HYD and HDN activities increased significantly with Fe incorporation to vanadium sulphide (Magarelli, Scott, Moronta, & Betancourt, 2003).
Toluidine Blue in Clinical Utility
Toluidine blue, a basic thiazine metachromatic dye with high affinity for acidic tissue components, is used in vital staining in living tissues and as a special stain due to its metachromatic property. It has been used in vivo to identify dysplasia and carcinoma of the oral cavity (Sridharan & Shankar, 2012).
Transition Metal Complexes of Organothiophosphorus Ligands
Primary mono- and diamines (p-toluidine, 1,2-ethylene-diamine, o- and p-phenylenediamine, 4,4′-diaminodiphenyl) and tertiary aromatic mono and diamines (pyridine, 3- and 4-picoline, o-phenanthroline and 4,4′-bipyridyl) form amine adducts with Ni(R-L)2, suggesting possible structures based on electronic and infrared spectra (Haiduc, Micu-semeniuc, & Silaghi-Dumitrescu, 1993).
properties
IUPAC Name |
4-[2-(4-amino-2-methylphenyl)ethyl]-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-11-9-15(17)7-5-13(11)3-4-14-6-8-16(18)10-12(14)2/h5-10H,3-4,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISESBQNCWCFFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CCC2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177400 | |
Record name | 4,4'-Ethylenedi-3-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Ethylenedi-3-toluidine | |
CAS RN |
22856-62-8 | |
Record name | 4,4'-Ethylenedi-3-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022856628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Ethylenedi-3-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-ethylenedi-3-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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